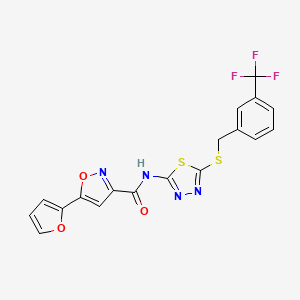

5-(furan-2-yl)-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "5-(furan-2-yl)-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide" is a complex molecule that appears to be derived from furan-2-carboxylic acid and incorporates several heterocyclic components such as thiadiazole, isoxazole, and furan rings. These heterocycles are known for their diverse biological activities and their potential use in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related furan-2-yl derivatives has been described in the literature. For instance, compounds with the furan-2-yl moiety have been synthesized from furan-2-carboxylic acid hydrazide, leading to the formation of oxadiazole and triazole derivatives . Another approach involves the arylation of furan-2-carboxylic acid followed by reactions with various reagents to yield thiadiazole and oxadiazole derivatives . These methods typically involve intermediate steps such as the formation of carbonyl chlorides and recyclization reactions to construct the desired heterocyclic frameworks.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been confirmed using techniques such as elemental analyses, infrared (IR) spectroscopy, and nuclear magnetic resonance (1H-NMR) spectroscopy . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the molecule.

Chemical Reactions Analysis

The reactivity of furan-2-yl derivatives has been explored through various electrophilic substitution reactions. For example, a related compound, 2-(furan-2-yl)benzo[1,2-d:4,3-d']bis[1,3]thiazole, was subjected to reactions such as bromination, nitration, hydroxymethylation, formylation, and acylation, with the substituent entering exclusively into the 5-position of the furan ring . These reactions are crucial for further functionalization of the furan moiety and can significantly alter the physical and chemical properties of the compound.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "5-(furan-2-yl)-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide" are not detailed in the provided papers, the properties of similar furan-2-yl derivatives can be inferred. The presence of heteroatoms such as nitrogen, sulfur, and oxygen in the heterocyclic rings likely contributes to the compound's potential for hydrogen bonding and dipolar interactions, which can affect its solubility, melting point, and stability. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and acidity of adjacent functional groups.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Compounds similar to the specified chemical structure have been synthesized through various methods. For example, the synthesis of novel heterocyclic compounds involving furan and thiadiazole derivatives demonstrates the interest in exploring the chemical space around these moieties for potential applications in drug discovery and materials science (G. K. Patel, H. S. Patel, P. Shah, 2015). Another study focused on the reactivity of furan-2-yl derivatives, providing insights into electrophilic substitution reactions and the synthesis of complex heterocyclic structures (А. Aleksandrov, М. М. El’chaninov, 2017).

Biological Studies and Potential Therapeutic Uses

Research into similar compounds has revealed various biological activities, including antimicrobial, antifungal, and nematicidal properties. For instance, a study on thiadiazol-benzo[b]furan derivatives highlighted their nematicidal and antimicrobial activities, indicating potential for agricultural applications and pharmaceutical development (C. S. Reddy, D. C. Rao, Vookanti Yakub, A. Nagaraj, 2010). Moreover, the exploration of furan-2-yl derivatives in the synthesis of polymers with multicolored properties and low band gaps suggests applications in materials science and optoelectronic devices (Merve İçli-Özkut, H. Ipek, Baris Karabay, A. Cihaner, A. Önal, 2013).

Antiprotozoal Activities

The investigation of dicationic 3,5-diphenylisoxazoles, which share a partial structural resemblance with the queried compound, has demonstrated significant antiprotozoal activities. These findings underscore the potential of structurally related compounds for the development of new antiprotozoal agents, offering a promising avenue for therapeutic intervention against protozoan infections (D. A. Patrick, S. Bakunov, S. Bakunova, E. Kumar, et al., 2007).

Propiedades

IUPAC Name |

5-(furan-2-yl)-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F3N4O3S2/c19-18(20,21)11-4-1-3-10(7-11)9-29-17-24-23-16(30-17)22-15(26)12-8-14(28-25-12)13-5-2-6-27-13/h1-8H,9H2,(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNMHBFOBDJEGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F3N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(furan-2-yl)-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2538207.png)

![N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2538209.png)

![N-(2-carbamoylphenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2538210.png)

![4-chloro-N-(2,3-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2538211.png)

![11-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2538215.png)

![5-Bromo-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B2538218.png)

![2-{[2,2'-bithiophene]-5-yl}-S-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2538226.png)

![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)